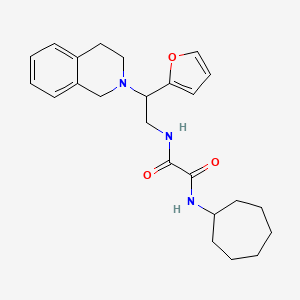

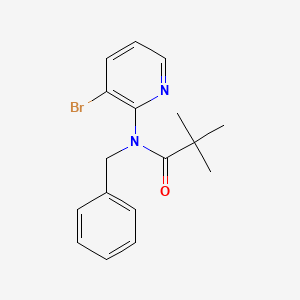

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

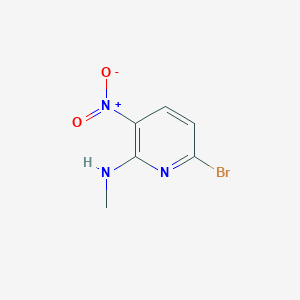

“N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” is a chemical compound with the CAS Number: 2055841-41-1 . It has a molecular weight of 347.25 . The compound is typically in the form of a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” can be represented by the InChI code: 1S/C17H19BrN2O/c1-17(2,3)16(21)20(12-13-8-5-4-6-9-13)15-14(18)10-7-11-19-15/h4-11H,12H2,1-3H3 . This represents the specific arrangement of atoms in the molecule and can be used to derive its 3D structure.Physical And Chemical Properties Analysis

“N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” is a pale-yellow to yellow-brown solid . Other physical and chemical properties such as melting point, boiling point, and density were not available in the data I retrieved.科学的研究の応用

Catalysis and Organic Synthesis

Rhodium(III)-Catalyzed C-H Amination : N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide can be involved in Rh(III)-catalyzed direct C-H amination processes with N-chloroamines at room temperature, enabling selective mono- and diamination. This method allows for the synthesis of valuable benzamide or aminoaniline derivatives, offering an efficient pathway for N-directed amination (Christoph Grohmann, Honggen Wang, F. Glorius, 2012).

Palladium-Catalyzed Arylation : In the context of palladium catalysis, the introduction of pivalic acid as a cocatalyst has led to significant advancements in direct arylation methodologies. This approach demonstrates the role of pivalate anion as a catalytic proton shuttle, facilitating efficient C-H bond cleavage and arylation, thus underscoring the utility of pivalamide derivatives in enhancing catalytic reactions (M. Lafrance, K. Fagnou, 2006).

Metal-Catalyzed Functionalization : N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide also finds application in intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides. This process proceeds without the need for silver or pivalate additives, showcasing its utility in accessing a variety of ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates with good to excellent yields (Carolyn L Ladd, Audrey V. Belouin, A. Charette, 2016).

Cobalt-Catalyzed Cyclization : The compound plays a role in cobalt-catalyzed cyclization of benzamides with alkynes, leading to the formation of isoquinolone derivatives. This reaction highlights the role of pivalic acid in regenerating the active Co(III) species, allowing for hydrogen evolution and illustrating a novel pathway for isoquinolone synthesis (R. Manoharan, M. Jeganmohan, 2018).

Safety and Hazards

特性

IUPAC Name |

N-benzyl-N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O/c1-17(2,3)16(21)20(12-13-8-5-4-6-9-13)15-14(18)10-7-11-19-15/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIRVBJXKJONOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2946953.png)

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2946959.png)

![2-[2-Ethyl-4-(2-methoxy-phenyl)-2-methyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B2946965.png)